molecular formula C22H25N5O5 B15020295 N-(4-methylphenyl)-N'-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide

N-(4-methylphenyl)-N'-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide

Cat. No.: B15020295
M. Wt: 439.5 g/mol
InChI Key: GKRONYVNDOTTDN-UHFFFAOYSA-N
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Description

N’-(4-Methylphenyl)-N-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of both a nitrobenzoyl group and a piperazine ring in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methylphenyl)-N-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 1-benzylpiperazine with 3-nitrobenzoyl chloride under basic conditions to form the 3-nitrobenzoyl piperazine derivative.

    Introduction of the Ethanediamide Moiety: The next step involves the introduction of the ethanediamide moiety. This can be done by reacting the 3-nitrobenzoyl piperazine derivative with 4-methylphenyl isocyanate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methylphenyl)-N-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted piperazine derivatives.

    Oxidation: Formation of the corresponding carboxylic acid derivative.

Scientific Research Applications

N’-(4-Methylphenyl)-N-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}ethanediamide has several potential scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-Methylphenyl)-N-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
  • (3-nitrophenyl) (4-pyrimidin-2-ylpiperazino)methanone

Uniqueness

N’-(4-Methylphenyl)-N-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}ethanediamide is unique due to the presence of both a nitrobenzoyl group and a piperazine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C22H25N5O5

Molecular Weight

439.5 g/mol

IUPAC Name

N'-(4-methylphenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H25N5O5/c1-16-5-7-18(8-6-16)24-21(29)20(28)23-9-10-25-11-13-26(14-12-25)22(30)17-3-2-4-19(15-17)27(31)32/h2-8,15H,9-14H2,1H3,(H,23,28)(H,24,29)

InChI Key

GKRONYVNDOTTDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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